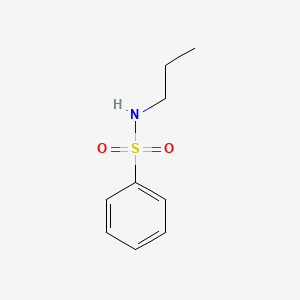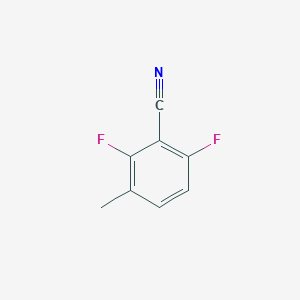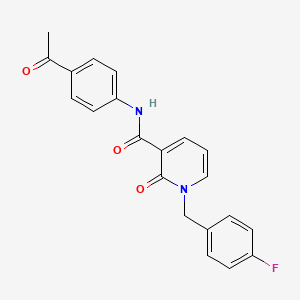
2-Methyl-4-(trifluoromethoxy)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 886763-11-7 . It has a molecular weight of 234.17 . The IUPAC name for this compound is [2-methyl-4-(trifluoromethoxy)phenyl]acetic acid . It is a solid substance at ambient temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, related compounds such as pinacol boronic esters have been synthesized using a radical approach . This method involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O3/c1-6-4-8(16-10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance at ambient temperature .Scientific Research Applications
Synthesis and Characterization of Derivatives : Phenylacetic acid derivatives, including compounds related to 2-Methyl-4-(trifluoromethoxy)phenylacetic acid, have been synthesized and characterized. For instance, Curvularia lunata, a fungus, produces various phenylacetic acid derivatives, highlighting their significance in natural product chemistry and potential applications in drug discovery (Varma et al., 2006).
Recovery and Extraction Studies : Phenylacetic acid's recovery from aqueous waste using tri-n-butyl phosphate indicates its industrial and environmental relevance. This study reflects the importance of phenylacetic acid derivatives in waste management and resource recovery (Wasewar et al., 2015).
Synthesis Protocols for Related Compounds : Protocols for synthesizing trifluoromethoxylated aromatic compounds, closely related to this compound, demonstrate their utility in creating new pharmaceuticals and functional materials. This highlights the broader utility of such compounds in synthetic organic chemistry (Feng & Ngai, 2016).
Hemoglobin Oxygen Affinity Research : Research on allosteric modifiers of hemoglobin, including certain phenylacetic acid derivatives, showcases their potential in medical applications such as treating conditions related to depleted oxygen supply (Randad et al., 1991).
Agricultural Applications : Studies on the adsorption of aromatic acids, including phenylacetic acid derivatives, to oat monolayers suggest their impact on plant growth and herbicide efficiency. This indicates their relevance in agriculture and plant biology (Brian, 1960).
Antimicrobial Activity : Some derivatives of 4-aminophenylacetic acid, which is structurally similar to this compound, have shown promising antimicrobial activities. This underscores the potential of these compounds in developing new antimicrobial agents (Bedair et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-4-8(16-10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHQXYMFGNMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241574 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-11-7 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)



![1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2608809.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2608811.png)

![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine](/img/structure/B2608817.png)




